molecular formula C4H6N2 B178393 1-Aminocyclopropanecarbonitrile CAS No. 196311-65-6

1-Aminocyclopropanecarbonitrile

Cat. No.: B178393
CAS No.: 196311-65-6
M. Wt: 82.1 g/mol
InChI Key: UIVATUPCWVUVIM-UHFFFAOYSA-N
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Description

1-Aminocyclopropanecarbonitrile is an organic compound with the molecular formula C₄H₆N₂. It is characterized by a cyclopropane ring attached to an amino group and a nitrile group.

Preparation Methods

The synthesis of 1-Aminocyclopropanecarbonitrile can be achieved through several methods:

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity under controlled conditions.

Chemical Reactions Analysis

1-Aminocyclopropanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents to form corresponding oxides.

    Reduction: Reducing agents can convert the nitrile group to an amine group.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common reagents used in these reactions include diazo compounds, ylides, and carbene intermediates . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Aminocyclopropanecarbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biological processes and as a precursor to bioactive molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Aminocyclopropanecarbonitrile involves its interaction with molecular targets and pathways. It can undergo cyclopropane ring-opening reactions, leading to the formation of ammonia and other products . These reactions are catalyzed by specific enzymes and can influence various biological processes.

Comparison with Similar Compounds

1-Aminocyclopropanecarbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural configuration and the presence of both an amino group and a nitrile group, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

1-aminocyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2/c5-3-4(6)1-2-4/h1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVATUPCWVUVIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20339546
Record name 1-Aminocyclopropanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20339546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

82.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196311-65-6
Record name 1-Aminocyclopropanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20339546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Amino cycloprapane carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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